molecular formula C15H10O4 B191080 7,4'-Dihydroxyflavone CAS No. 2196-14-7

7,4'-Dihydroxyflavone

Cat. No. B191080
CAS RN: 2196-14-7
M. Wt: 254.24 g/mol
InChI Key: LCAWNFIFMLXZPQ-UHFFFAOYSA-N
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Description

7,4’-Dihydroxyflavone (7,4’-DHF) is a flavonoid that can be isolated from Glycyrrhiza uralensis . It is an eotaxin/CCL11 and CBR1 inhibitor with an IC50 of 0.28 μM . It has the ability to consistently suppress eotaxin production and prevent dexamethasone (Dex)‐paradoxical adverse effects on eotaxin production . It inhibits MUC5AC gene expression, mucus production, and secretion via regulation of NF-κB, STAT6, and HDAC2 .


Synthesis Analysis

7,4’-Dihydroxyflavone can be synthesized from Glycyrrhiza uralensis . The enzyme flavonoid synthase II is involved in the synthesis, catalyzing the specific synthesis of 7,4’-Dihydroxyflavone from Glycyrrhiza uralensis .


Molecular Structure Analysis

The molecular structure of 7,4’-Dihydroxyflavone has been investigated in various studies .


Chemical Reactions Analysis

7,4’-Dihydroxyflavone has been found to have various chemical reactions. For instance, it has been found to inhibit MUC5AC gene expression, mucus production, and secretion via regulation of NF-κB, STAT6, and HDAC2 .


Physical And Chemical Properties Analysis

The molecular weight of 7,4’-Dihydroxyflavone is 416.4 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . Its rotatable bond count is 4 .

Scientific Research Applications

  • Neurogenesis and Antidepressant Effects : A synthetic derivative of 7,8-Dihydroxyflavone has been found to exhibit potent antidepressant effects and promote neurogenesis. This compound acts as a tropomyosin-receptor-kinase B (TrkB) agonist, displaying antiapoptotic activity and robust TrkB activation effects in animals (Liu et al., 2010).

  • Potential Treatment for Brain and Body Pathologies : 7,8-Dihydroxyflavone is emerging as a potential treatment for various brain and body disorders. Over 180 preclinical studies have explored its efficacy in animal models, showing promising results for human treatment (Emili et al., 2020).

  • Applications in Neuropsychiatric Disorders : It effectively mimics brain-derived neurotrophic factor (BDNF) effects, selectively activating TrkB and downstream signaling pathways, suggesting its role in treating Alzheimer’s disease, Parkinson’s disease, depression, and memory impairment. It also functions by combating oxidative stress and interacting with estrogen receptors (Yang & Zhu, 2021).

  • Interactions with TrkB and VEGFR2 Proteins : 7,8-Dihydroxyflavone and its derivatives interact with both the TrkB receptor and vascular endothelial growth factor receptor (VEGFR2), displaying biochemical actions that may have divergent effects on these receptors (Chitranshi et al., 2015).

  • Influence on Soil Bacterial Community Structure : The root exudate flavonoid 7,4'-Dihydroxyflavone can interact with a diverse range of soil bacteria, potentially influencing the rhizosphere beyond nod gene induction in legume-rhizobia symbiosis (Szoboszlay et al., 2016).

  • Antidepressant-Like Effects in Chronic Mild Stress : It has been found to reverse depressive-like behaviors in mouse models and increase TrkB phosphorylation, BDNF levels, and the expression of TrkB downstream synaptic proteins (Zhang et al., 2016).

  • Neuroprotective Role in CNS Disorders : Its antioxidant and anti-inflammatory properties make it a potential nutraceutical against a broad spectrum of neurological disorders (Paul et al., 2021).

Safety And Hazards

When handling 7,4’-Dihydroxyflavone, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

7,4’-Dihydroxyflavone has been extensively validated in various biochemical and cellular systems . Future research directions should focus on improving the survival rate of 7,4’-Dihydroxyflavone in clinical trials .

properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAWNFIFMLXZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176365
Record name 4',7-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',7-Dihydroxyflavone

CAS RN

2196-14-7
Record name 7,4′-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2196-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',7-Dihydroxyflavone
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Record name 4',7-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,4'-Dihydroxyflavone
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Record name 4',7-DIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53ZZF57X0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A boron tribromide solution (1.8 ml, 6 equivalents) is added to a well-stirred solution of 4′-methoxy-7-hydroxyflavone (3 mmol) in dichloromethane (50 ml) at −78° C. under an argon atmosphere. When the addition of the boron tribromide solution is complete, the reaction mixture is stirred at room temperature for 24 hours and introduced into an ice/water mixture (300 ml). The product is filtered off and recrystallised from ethanol/water to give 4′,7-dihydroxyflavone. 1H NMR (300 MHz, d6-DMSO): δ 10.78 (br s, OH), 10.28 (br s, OH), 7.91–6.93 (dm, 4H), 7.87 (d, 1H), 6.98 (d, 1H), 6.72 (s, 1H; 13C NMR (62.90 MHz, d6-DMSO): δ176.19 (s), 162.43 (s), 162.33 (s), 160.58 (s), 157.27 (s), 128.02 (s), 126.36 (s), 121.68 (s), 116.01 (s), 115.78 (s), 114.67 (s), 104.37(s), 102.48 (s); EI-MS (70 eV) m/e (rel. abund.)=254.24 (100). The product is yellowish and exhibits the UV absorption maximum at λ=329 nm with ε=27960 (in 2-propanol) (cf. FIG. 3).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
M Szoboszlay, A White-Monsant, LA Moe - Plos one, 2016 - journals.plos.org
Our goal was to investigate how root exudate flavonoids influence the soil bacterial community structure and to identify members of the community that change their relative abundance …
Number of citations: 60 journals.plos.org
C Liu, D Weir, P Busse, N Yang, Z Zhou… - Phytotherapy …, 2015 - Wiley Online Library
Mucus overproduction is a significant component of the pathophysiology of obstructive lung diseases. Currently, there are only a few medications available that inhibit mucus production…
Number of citations: 37 onlinelibrary.wiley.com
C Liu, N Yang, X Chen, J Tversky, J Zhan… - Phytotherapy …, 2017 - Wiley Online Library
Eotaxin/CCL‐11 is a major chemoattractant that contributes to eosinophilic inflammation in asthma. Glucocorticoids inhibit inflammation, but long‐time exposure may cause paradoxical …
Number of citations: 14 onlinelibrary.wiley.com
AR Maskey, ZZ Wang, X Chen, D Dunkin… - Frontiers in …, 2022 - frontiersin.org
Eosinophilic Esophagitis (EoE) is a chronic condition characterized by eosinophilic inflammation of the esophagus which leads to esophageal dysfunction with common symptoms …
Number of citations: 2 www.frontiersin.org
IK Amponsah, GF Ramos, BK Harley, JA Sarkodie… - Chemistry Africa, 2022 - Springer
Guibourtia ehie (A. Chev.).Léonard (leguminosae), is a forest tree of Africa used traditionally for tumours, wound cleansing and diarrhoea. However, some of these ethnomedical uses …
Number of citations: 1 link.springer.com
AC Jain, RC Gupta, R Khazanchi - Tetrahedron, 1979 - Elsevier
Licoflavone-A assigned structure of 6-C-prenyl-7,4'-dihydroxyflavone 5 has been synthesized by condensing 5-C-prenyl-2-hydroxy-4-prenyloxyacetophenone 2 with p-…
Number of citations: 17 www.sciencedirect.com
C Liu, N Yang, RP Robalino, D Greene… - Journal of Allergy and …, 2014 - jacionline.org
Methods We isolated and identified pure compounds from Glycyrrhiza uralensis (GU) using chromatographic fractionation and isolation methods and compared their effects on human …
Number of citations: 1 www.jacionline.org
Z Wang, M Kim, Y Marghani, L Zambrano… - Journal of Allergy and …, 2020 - jacionline.org
Methods RAW 264.7 mouse macrophage cells that produce TNF-α were treated with EB-FAHF-2 ranging 0-120 μg/mL and stimulated with lipopolysaccharides (LPS, 1 μg/mL). Human …
Number of citations: 1 www.jacionline.org
Y MA, Y Zhou, Y Zhou, K Jiang, S Meng - Herald of Medicine, 2017 - pesquisa.bvsalud.org
Objective To study the effects of different transport protein on the transport of 7, 4'-dihydroxyflavone (7, 4'-DHF) and its metabolite (7, 4'-DHF-S) in Caco-2 cell model. Methods Ultra …
Number of citations: 1 pesquisa.bvsalud.org
MA Djordjevic, JW Redmond, M Batley… - The EMBO journal, 1987 - embopress.org
Rhizobium trifolii mutants containing Escherichia coli lac gene fusions to specific nodulation (nod) genes were used to characterise phenolic compounds secreted from the roots of white …
Number of citations: 342 www.embopress.org

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